molecular formula C8H10AsNO2 B137827 Acetylaminophenylarsine oxide CAS No. 129409-57-0

Acetylaminophenylarsine oxide

Cat. No. B137827
M. Wt: 209.08 g/mol
InChI Key: URTRJZPAJLNAGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetylaminophenylarsine oxide (AAPO) is a chemical compound that has been widely used in scientific research as a tool for investigating the mechanisms of cellular signaling and protein function. AAPO is a potent inhibitor of protein tyrosine phosphatases (PTPs), which are enzymes that play critical roles in regulating cellular signaling pathways.

Mechanism Of Action

Acetylaminophenylarsine oxide inhibits PTP activity by binding to the active site of the enzyme and blocking its catalytic activity. The binding of Acetylaminophenylarsine oxide to PTPs is irreversible, making it a potent and long-lasting inhibitor of PTP activity.

Biochemical And Physiological Effects

The inhibition of PTP activity by Acetylaminophenylarsine oxide has a variety of biochemical and physiological effects. Inhibition of PTP activity can lead to the activation of downstream signaling pathways, which can have a variety of effects on cellular processes such as proliferation, differentiation, and apoptosis. Acetylaminophenylarsine oxide has also been shown to have anti-inflammatory effects, possibly through the inhibition of PTP activity in immune cells.

Advantages And Limitations For Lab Experiments

One of the major advantages of using Acetylaminophenylarsine oxide in lab experiments is its selectivity for PTPs. Acetylaminophenylarsine oxide has been shown to selectively inhibit PTP activity, making it a valuable tool for investigating the role of PTPs in disease pathogenesis. However, one limitation of using Acetylaminophenylarsine oxide is its irreversible binding to PTPs, which can make it difficult to study the effects of transient PTP inhibition.

Future Directions

There are several future directions for research involving Acetylaminophenylarsine oxide. One area of research is the development of new PTP inhibitors that are more selective and reversible than Acetylaminophenylarsine oxide. Another area of research is the investigation of the role of PTPs in specific disease states, such as cancer or autoimmune disorders. Additionally, the use of Acetylaminophenylarsine oxide in combination with other inhibitors or therapies may provide new insights into the mechanisms of disease pathogenesis.

Synthesis Methods

Acetylaminophenylarsine oxide can be synthesized by reacting 4-nitrophenylarsine oxide with acetyl chloride in the presence of a base such as triethylamine. The reaction yields Acetylaminophenylarsine oxide as a yellow solid, which can be purified by recrystallization.

Scientific Research Applications

Acetylaminophenylarsine oxide has been used extensively in scientific research to investigate the role of PTPs in cellular signaling pathways. PTPs are enzymes that remove phosphate groups from proteins, thereby regulating their activity. Dysregulation of PTP activity has been implicated in a variety of diseases, including cancer, diabetes, and autoimmune disorders. Acetylaminophenylarsine oxide has been shown to selectively inhibit PTP activity, making it a valuable tool for investigating the role of PTPs in disease pathogenesis.

properties

CAS RN

129409-57-0

Product Name

Acetylaminophenylarsine oxide

Molecular Formula

C8H10AsNO2

Molecular Weight

209.08 g/mol

InChI

InChI=1S/C8H8AsNO/c1-6(11)10-8-4-2-7(9)3-5-8/h2-5H,1H3,(H,10,11)

InChI Key

URTRJZPAJLNAGV-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=C(C=C1)[As]

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)[As]

synonyms

acetylaminophenylarsine oxide
APAO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.